N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, also known as FPBA, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPBA is a pyrazine derivative that has been synthesized through a series of chemical reactions, and its unique chemical structure has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Research has shown that certain benzamide derivatives, similar in structure to N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, exhibit promising antimicrobial and antituberculosis properties. For instance, a study by Zítko et al. (2018) explored N-(pyrazin-2-yl)benzamides as retro-amide analogues with in vitro antimycobacterial activity. The study found that derivatives with 5-chloro substitution on the pyrazine ring were generally more active, suggesting the potential for structural analogues like N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide to exhibit similar activities Zítko et al., 2018.
Biochemical Inhibition
Compounds with benzamide motifs have been investigated for their role as inhibitors in various biochemical pathways. A study by Saito et al. (1999) examined a benzamide derivative, MS-27-275, for its ability to inhibit histone deacetylase (HDA), leading to antitumor efficacy. Such studies indicate the potential for N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide to act similarly in inhibiting specific enzymes or receptors, contributing to therapeutic research Saito et al., 1999.
Drug Discovery and Development
The structural features of N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide make it a candidate for further exploration in drug discovery, particularly in the development of novel therapeutics for diseases such as tuberculosis. Odingo et al. (2014) conducted a comprehensive evaluation of the 2,4-diaminoquinazoline series, which shares some structural similarities, for its anti-tubercular potential, highlighting the importance of certain structural elements for activity. This suggests that exploring the structure-activity relationships of compounds like N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide could yield valuable insights for the development of new drugs Odingo et al., 2014.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2/c24-20-7-3-2-6-18(20)16-27-22(29)17-8-10-19(11-9-17)30-23-21(25-12-13-26-23)28-14-4-1-5-15-28/h2-3,6-13H,1,4-5,14-16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVDLKJHAXNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.